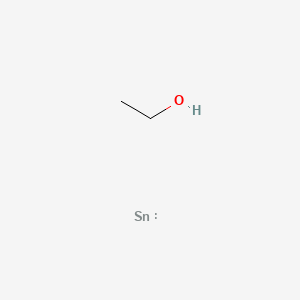

Ethanol, tin(2+) salt (9CI)

CAS No.:

Cat. No.: VC16543171

Molecular Formula: C2H6OSn

Molecular Weight: 164.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H6OSn |

|---|---|

| Molecular Weight | 164.78 g/mol |

| Standard InChI | InChI=1S/C2H6O.Sn/c1-2-3;/h3H,2H2,1H3; |

| Standard InChI Key | PSFYVNVZQYWSRW-UHFFFAOYSA-N |

| Canonical SMILES | CCO.[Sn] |

Introduction

Synthesis and Production Methods

Traditional Synthesis Routes

Early syntheses of tin(II) ethoxide involved the reaction of tin(II) chloride (SnCl₂) with ethanol in the presence of a base, such as triethylamine (Et₃N) . The general reaction proceeds as:

This method yielded a white solid with limited solubility in organic solvents, decomposing above 200°C . Challenges included moisture sensitivity and the need for rigorous anhydrous conditions .

Modern Liquid-Phase Synthesis

A breakthrough documented in patent WO2014077785A1 describes a process to produce tin(II) ethoxide as a liquid. Key innovations include:

-

Use of Anhydrous SnCl₂: Eliminating water avoids hydrolysis and side reactions.

-

Amine Additives: Dimethylamine or diisopropylamine (2.0–2.1 equivalents relative to SnCl₂) enhance nucleophilic substitution, forming intermediates like SnCl₂·HNMe₂.

-

Nonpolar Solvents: n-Heptane or cyclohexane solvate the product, preventing aggregation and enabling liquid formation .

The reaction mixture is filtered under nitrogen or argon, washed with n-heptane, and evaporated to yield a dark yellow liquid with 73–86% efficiency . This liquid form dissolves readily in common solvents (e.g., toluene, THF) and remains stable under inert atmospheres .

Physical and Chemical Properties

Structural and Thermal Characteristics

Tin(II) ethoxide exists as a monomer, dimer, or oligomer in solution, depending on the solvent and temperature . Solid forms decompose above 200°C , while liquid variants remain stable up to 150°C under nitrogen . Key spectroscopic data include:

-

IR Spectra: Strong Sn-O stretches at 550–600 cm⁻¹ and C-O stretches at 1050–1100 cm⁻¹ .

-

¹H NMR: Ethoxide protons resonate at δ 1.17–1.23 (t, CH₃) and δ 3.80–3.99 (q, CH₂) .

Solubility and Reactivity

Applications in Catalysis and Materials Science

Polymerization Initiator

Tin(II) ethoxide initiates ring-opening polymerizations of lactones and lactides, forming biodegradable polyesters . Its Lewis acidity activates monomers while minimizing side reactions.

Transesterification Catalyst

In biodiesel production, the compound catalyzes transesterification of triglycerides with methanol, achieving high conversion rates under mild conditions .

Precursor for Thin Films

Chemical vapor deposition (CVD) of tin(II) ethoxide yields SnO₂ films for transparent conductive oxides in solar cells .

Recent Advancements and Future Directions

The development of liquid tin(II) ethoxide marks a significant leap forward . Future research may explore:

-

Hybrid Catalysts: Embedding tin(II) ethoxide in metal-organic frameworks (MOFs) for heterogeneous catalysis.

-

Green Chemistry: Solvent-free syntheses to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume